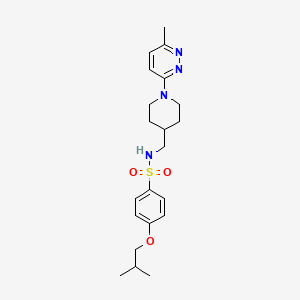

4-isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-methylpropoxy)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3S/c1-16(2)15-28-19-5-7-20(8-6-19)29(26,27)22-14-18-10-12-25(13-11-18)21-9-4-17(3)23-24-21/h4-9,16,18,22H,10-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLYIYFDFPVPGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (chemical formula: C21H30N4O3S) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N4O3S |

| Molecular Weight | 418.56 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 4-(2-methylpropoxy)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to 4-isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

The mechanism of action is believed to involve the inhibition of protein synthesis, leading to bactericidal effects. This has been corroborated by studies demonstrating that similar compounds inhibit nucleic acid and peptidoglycan production in bacterial cells .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research on related thiosemicarbazones has shown that they possess cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations . These compounds induce apoptosis, characterized by morphological changes such as chromatin condensation and cell shrinkage, which are critical indicators of programmed cell death.

Case Studies

- Antibacterial Efficacy : A study involving a series of sulfonamide derivatives reported that certain compounds demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with biofilm inhibition concentrations (MBIC) significantly lower than those of standard antibiotics like ciprofloxacin .

- Cytotoxic Activity : In vitro tests revealed that compounds structurally related to 4-isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibited IC50 values in the nanomolar range against various cancer cell lines, outperforming conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure, particularly the presence of the piperidine ring and the pyridazine moiety. These features enhance its interaction with biological targets, potentially affecting enzyme inhibition pathways critical in microbial resistance and cancer proliferation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The underlying mechanisms involve the activation of caspases and modulation of the PI3K/Akt signaling pathway, which are critical for cell cycle regulation and apoptosis induction .

Case Study : A study involving a series of urea derivatives showed potent inhibition of cancer cell proliferation, highlighting the compound's potential as an anticancer agent. The mechanism was linked to the induction of cell cycle arrest and apoptosis in treated cells.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a dopamine receptor agonist, which could be beneficial for managing conditions such as schizophrenia or Parkinson's disease. The interaction with neurotransmitter systems may modulate signaling pathways that influence neuronal activity and cognitive function .

Case Study : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting neuroprotective effects potentially mediated through antioxidant pathways.

Comparison with Similar Compounds

Critical Analysis

- Structural Uniqueness : The combination of 6-methylpyridazine and piperidinylmethyl groups distinguishes the target compound from most analogs, which favor pyrimidine or indole cores.

- Pharmacological Potential: Sulfonamide derivatives in and demonstrate activity against microbial targets, suggesting that the target compound’s isobutoxy group could enhance membrane permeability for similar applications.

Q & A

Basic: What are the recommended methods for confirming the molecular structure of this compound during initial synthesis?

Answer:

The compound's structure should be validated via X-ray crystallography using programs like SHELXL for refinement and Mercury CSD for visualization and intermolecular interaction analysis . For synthetic intermediates, High Performance Liquid Chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) can ensure purity, as described in pharmacopeial assay protocols . Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential for confirming functional groups and molecular weight.

Basic: How can researchers design a robust synthetic pathway for this benzenesulfonamide derivative?

Answer:

Begin with modular synthesis:

Piperidine core preparation : Use reductive amination to introduce the 6-methylpyridazine moiety to the piperidine ring .

Sulfonamide coupling : React the piperidine intermediate with 4-isobutoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate via thin-layer chromatography (TLC).

Advanced: What experimental design strategies optimize yield in multi-step syntheses involving sensitive intermediates?

Answer:

Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, flow chemistry systems allow precise control of reaction conditions, minimizing decomposition of intermediates like diazenyl or nitroimidazole groups . Use microwave-assisted synthesis to accelerate steps requiring high activation energy (e.g., cyclization reactions) . Statistical modeling (e.g., ANOVA) can resolve interactions between variables .

Advanced: How should researchers address contradictions in biological activity data across structural analogs?

Answer:

Structural alignment : Use Mercury CSD to compare packing patterns and hydrogen-bonding motifs with analogs (e.g., 4-(trifluoromethyl)benzamide derivatives) .

Pharmacophore modeling : Identify conserved interactions (e.g., sulfonamide H-bonding with target proteins) using docking software.

Meta-analysis : Cross-reference bioactivity datasets for trends in substituent effects (e.g., trifluoromethyl groups enhancing metabolic stability ).

Basic: What analytical techniques are critical for purity assessment and impurity profiling?

Answer:

- HPLC-DAD/UV : Use a C18 column with a methanol-buffer mobile phase (65:35) to resolve polar impurities.

- DSC/TGA : Monitor thermal stability, especially for hygroscopic intermediates.

- Elemental Analysis : Confirm stoichiometry of C, H, N, S to detect trace contaminants .

Advanced: How can computational tools predict pharmacokinetic properties of this compound?

Answer:

LogP calculation : Use fragment-based methods to estimate lipophilicity, critical for blood-brain barrier penetration.

CYP450 inhibition assays : Simulate metabolic pathways with software like Schrödinger’s ADMET Predictor , leveraging data from trifluoromethyl-substituted analogs .

Solubility prediction : Apply the General Solubility Equation with crystal lattice energy parameters derived from X-ray data .

Advanced: What strategies mitigate crystallization challenges during scale-up?

Answer:

- Polymorph screening : Use solvent/antisolvent crystallization with solvents of varying polarity (e.g., acetone/water).

- Seeding : Introduce microcrystals of the desired polymorph (identified via SHELXL refinement ).

- Cryo-TEM : Monitor crystal growth in real-time to optimize nucleation conditions .

Basic: How are sulfonamide group interactions characterized in target binding studies?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for targets like carbonic anhydrase .

- X-ray co-crystallization : Resolve H-bonding between the sulfonamide -SO₂NH- group and active-site residues (e.g., histidine or zinc ions) .

Advanced: What mechanistic insights guide the optimization of piperidine-pyridazine linkage stability?

Answer:

- DFT calculations : Evaluate the energy barrier for hydrolytic cleavage of the piperidine-pyridazine bond.

- Accelerated stability studies : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

Basic: What safety protocols are essential for handling intermediates with reactive functional groups?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.